molecular formula C14H17N3O B6060757 N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide

Cat. No.: B6060757
M. Wt: 243.30 g/mol
InChI Key: SKSCULSZZXXKIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide is a synthetic organic compound characterized by its unique benzimidazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide typically involves the reaction of 1-prop-2-enylbenzimidazole with a suitable formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the formylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases where benzimidazole derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to specific sites on proteins, influencing their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1-prop-2-enylbenzimidazole: A precursor in the synthesis of N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide.

    N-[3-(1-allylbenzimidazol-2-yl)propyl]formamide: A structurally similar compound with slight variations in the alkyl chain.

Uniqueness

This compound is unique due to its specific formamide functional group, which imparts distinct chemical properties and reactivity compared to other benzimidazole derivatives. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[3-(1-prop-2-enylbenzimidazol-2-yl)propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-10-17-13-7-4-3-6-12(13)16-14(17)8-5-9-15-11-18/h2-4,6-7,11H,1,5,8-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSCULSZZXXKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N=C1CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.